molecular formula C19H22Cl2O4 B5192099 1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene

1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene

Cat. No.: B5192099
M. Wt: 385.3 g/mol
InChI Key: YDNQAYWXYGLDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene is an organic compound with the molecular formula C19H22Cl2O4. It is characterized by the presence of two chlorine atoms, a butoxy group, and a dimethoxyphenoxy group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene include other chlorinated benzene derivatives and compounds with similar functional groups, such as:

  • 1,2-dichloro-3-[4-(2,6-dimethoxyphenoxy)butoxy]benzene
  • 1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene

Uniqueness

Its distinct chemical structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2O4/c1-13-11-14(20)18(15(21)12-13)24-9-4-5-10-25-19-16(22-2)7-6-8-17(19)23-3/h6-8,11-12H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNQAYWXYGLDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCCCOC2=C(C=CC=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.